N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
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Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O5S2 and its molecular weight is 428.49. The purity is usually 95%.
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Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Tetrahydroquinoline core: Known for diverse biological activities.
- Ethylsulfonyl group: Enhances solubility and reactivity.
- Fluoro and methoxy substituents: Influence pharmacokinetic properties.
The molecular formula is C19H24N2O4S with a molecular weight of approximately 408.5 g/mol.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Enzyme Inhibition:
- Lysyl Oxidase Inhibition: The compound has been shown to inhibit lysyl oxidase, an enzyme crucial for collagen cross-linking. This inhibition may have therapeutic implications in treating fibrosis and cancer metastasis.
-
Antimicrobial Activity:
- Preliminary studies suggest the compound possesses antimicrobial properties, potentially effective against a range of pathogens. Further investigations are needed to elucidate its full spectrum of activity.
-
Anti-inflammatory Effects:
- The compound's structural features may contribute to anti-inflammatory properties, making it a candidate for conditions characterized by chronic inflammation.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds within the same structural class. The following table summarizes key findings from recent research:
Comparative Analysis
A comparative analysis of similar compounds reveals how variations in chemical structure influence biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Contains methyl group instead of fluoro | Moderate enzyme inhibition |
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Ethylthio group present | Enhanced antimicrobial activity |
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects.
- In Vivo Studies: Assessing efficacy and safety in animal models to support potential clinical applications.
- Structure-Activity Relationship (SAR) Analysis: Exploring modifications to enhance potency and selectivity.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-10-4-5-13-11-14(6-8-17(13)21)20-28(24,25)15-7-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYPCESCRPRZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.